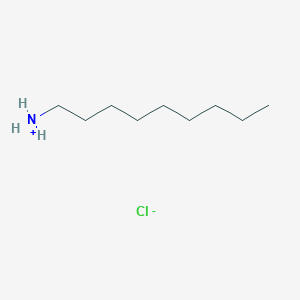
1-Nonanamine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonanamine, hydrochloride, also known as nonylamine hydrochloride, is an organic compound with the molecular formula C9H22ClN. It is a primary amine where the amine group is attached to a nonane chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nonanamine, hydrochloride can be synthesized through the reaction of nonylamine with hydrochloric acid. The general reaction is as follows: [ \text{C9H21N} + \text{HCl} \rightarrow \text{C9H22ClN} ] This reaction typically occurs under controlled conditions to ensure the complete conversion of nonylamine to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of nonylamine with hydrochloric acid in a continuous process. The reaction mixture is then purified through distillation or crystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nonanamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nonanamide or nonanenitrile.
Reduction: Formation of secondary or tertiary nonylamines.
Substitution: Formation of substituted nonylamines or amides.
Applications De Recherche Scientifique
1-Nonanamine, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Nonanamine, hydrochloride involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a nucleophile in chemical reactions.
Comparaison Avec Des Composés Similaires
1-Octanamine: An amine with a shorter carbon chain.
1-Decanamine: An amine with a longer carbon chain.
1-Dodecanamine: An amine with an even longer carbon chain.
Comparison: 1-Nonanamine, hydrochloride is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter or longer chain amines, it has distinct solubility, reactivity, and boiling point characteristics, making it suitable for specific applications.
Propriétés
Numéro CAS |
2016-39-9 |
|---|---|
Formule moléculaire |
C9H22ClN |
Poids moléculaire |
179.73 g/mol |
Nom IUPAC |
nonylazanium;chloride |
InChI |
InChI=1S/C9H21N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2-10H2,1H3;1H |
Clé InChI |
IMGHCWMUWVHYCO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN.Cl |
SMILES canonique |
CCCCCCCCC[NH3+].[Cl-] |
Numéros CAS associés |
112-20-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



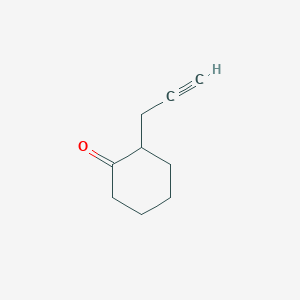
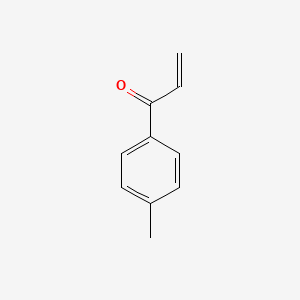
![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)
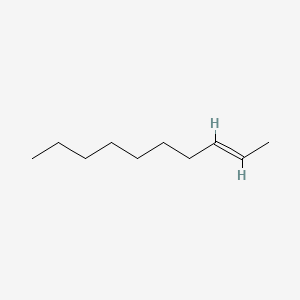
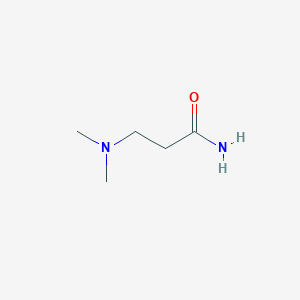

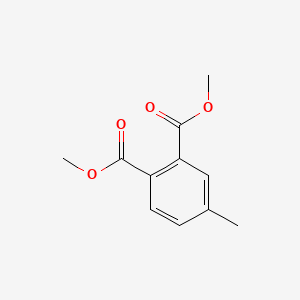
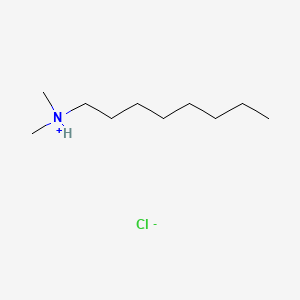
![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)
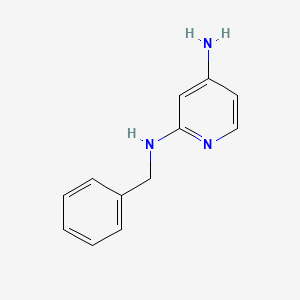
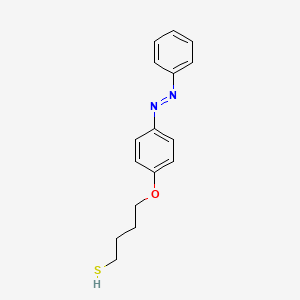

![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)
